1-Propylcyclopropane-1-carboxylic acid

Description

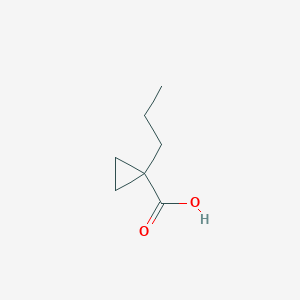

Structure

3D Structure

Properties

IUPAC Name |

1-propylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-7(4-5-7)6(8)9/h2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYKYSLUVNHCPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104131-82-0 | |

| Record name | 1-propylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Propylcyclopropane 1 Carboxylic Acid and Analogues

Direct Cyclopropanation Approaches to 1-Propylcyclopropane-1-carboxylic Acid Scaffolds

Direct cyclopropanation methods offer an efficient route to the core structure by forming the cyclopropane (B1198618) ring from unsaturated precursors. These strategies often involve the reaction of an alkene with a carbene or carbenoid species.

Cyclopropanation of Unsaturated Propyl Precursors with Carbenoid Reagents

A primary method for the synthesis of cyclopropanes involves the addition of a carbene or a carbenoid to an alkene. In the context of this compound, this would typically involve the cyclopropanation of an ester of 2-propyl-2-enoic acid. One of the classic methods for this transformation is the Simmons-Smith reaction, which utilizes a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple. nih.gov This reagent is known for its stereospecificity, where the geometry of the starting alkene is retained in the cyclopropane product. researchgate.net The electrophilic nature of the Simmons-Smith reagent means it reacts more readily with electron-rich alkenes. researchgate.net

Another approach involves the use of diazomethane (B1218177), often in the presence of a transition metal catalyst like palladium or copper, to generate a carbene that adds to the double bond. nih.gov For instance, the rhodium-catalyzed reaction of ethyl diazoacetate with an alkene can yield the corresponding cyclopropane carboxylate. nih.govrsc.org The choice of catalyst can influence the stereoselectivity of the reaction.

A summary of representative carbenoid cyclopropanation reactions is presented in the table below.

| Precursor | Reagents | Product | Key Features |

| Ethyl 2-propyl-2-enoate | CH₂I₂/Zn-Cu | Ethyl 1-propylcyclopropane-1-carboxylate | Classic Simmons-Smith conditions, stereospecific. |

| Ethyl 2-propyl-2-enoate | CH₂N₂/Pd(OAc)₂ | Ethyl 1-propylcyclopropane-1-carboxylate | Palladium-catalyzed decomposition of diazomethane. |

Stereospecific Cyclopropanation Strategies Utilizing Chiral Auxiliaries

To achieve enantiomerically enriched this compound, stereospecific cyclopropanation strategies employing chiral auxiliaries are utilized. These auxiliaries are chiral molecules that are temporarily attached to the substrate and direct the cyclopropanating agent to one face of the double bond, leading to a diastereoselective transformation. wikipedia.org After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.

A prominent example is the use of Evans oxazolidinone auxiliaries. wikipedia.org An α,β-unsaturated carboxylic acid can be attached to an Evans auxiliary, and the subsequent cyclopropanation, for instance using the Simmons-Smith reagent, proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary. rsc.org The auxiliary then can be hydrolyzed to afford the chiral carboxylic acid.

Another approach involves the use of chiral ligands in transition metal-catalyzed cyclopropanations. For example, rhodium complexes with chiral ligands can catalyze the reaction of diazoacetates with alkenes to produce cyclopropanes with high enantioselectivity. nih.govrsc.org

The following table summarizes the key aspects of stereospecific cyclopropanation using chiral auxiliaries.

| Chiral Auxiliary/Ligand | Reaction Type | Stereocontrol Mechanism |

| Evans Oxazolidinone | Simmons-Smith Cyclopropanation | Steric hindrance from the auxiliary directs the approach of the carbenoid. rsc.org |

| Chiral Rhodium Ligands | Rhodium-catalyzed Cyclopropanation | The chiral environment of the metal catalyst dictates the facial selectivity of the carbene transfer. rsc.org |

Transition Metal-Catalyzed Cyclopropanation Reactions

Transition metals, particularly palladium, copper, and rhodium, play a pivotal role in modern cyclopropanation reactions. nih.gov These catalysts facilitate the decomposition of diazo compounds to generate metal-carbene intermediates, which are then transferred to an alkene. nih.gov For the synthesis of this compound derivatives, this typically involves the reaction of an ester of 2-propyl-2-enoic acid with a diazoacetate in the presence of a transition metal catalyst.

Rhodium(II) carboxylates, such as rhodium(II) octanoate, are highly effective catalysts for the cyclopropanation of alkenes with ethyl diazoacetate. nih.govnih.gov These reactions are often highly stereospecific and can be rendered enantioselective by employing chiral rhodium catalysts. rsc.org The mechanism is believed to involve the formation of a rhodium-carbene complex, which then reacts with the alkene in a concerted fashion. nih.gov

The following table provides an overview of transition metal-catalyzed cyclopropanation reactions relevant to the synthesis of the target compound.

| Catalyst | Diazo Reagent | Substrate | Key Features |

| Rh₂(OAc)₄ | Ethyl diazoacetate | Ethyl 2-propyl-2-enoate | Efficient and stereospecific cyclopropanation. |

| Cu(I) complexes | Ethyl diazoacetate | Ethyl 2-propyl-2-enoate | Copper-catalyzed alternative to rhodium. |

| Pd(OAc)₂ | Diazomethane | Ethyl 2-propyl-2-enoate | Palladium-catalyzed methylene (B1212753) transfer. |

Functional Group Transformations for Synthesizing this compound

An alternative synthetic strategy involves the formation of the carboxylic acid group on a pre-formed 1-propylcyclopropane ring. This can be achieved through methods such as the carboxylation of an organometallic intermediate or the hydrolysis of a nitrile precursor.

Carboxylation of Cyclopropyl (B3062369) Organometallic Intermediates

This method involves the preparation of a 1-propylcyclopropyl organometallic reagent, such as a Grignard or organolithium reagent, followed by its reaction with carbon dioxide to introduce the carboxylic acid group. A potential route to the required 1-propylcyclopropanol (B8766063) precursor is the Kulinkovich reaction. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction allows for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org For instance, the reaction of an ester with propylmagnesium bromide in the presence of Ti(O-iPr)₄ could potentially yield 1-propylcyclopropanol.

This cyclopropanol (B106826) can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents. The oxidation of primary alcohols to carboxylic acids is a well-established transformation in organic synthesis. organic-chemistry.org

A summary of this two-step approach is provided below.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Kulinkovich Reaction | Ester, n-PrMgBr, Ti(O-iPr)₄ | 1-Propylcyclopropanol |

| 2 | Oxidation | Oxidizing agent (e.g., Jones reagent) | This compound |

Hydrolysis of Cyclopropyl Nitrile Precursors

The hydrolysis of a nitrile (cyanide) group is a reliable method for the preparation of carboxylic acids. orgsyn.orglibretexts.org This approach requires the synthesis of 1-propylcyclopropane-1-carbonitrile as a precursor. This nitrile can be prepared, for example, by the alkylation of a suitable nitrile with 1,2-dibromoethane (B42909). A reported method for a similar compound, 1-phenylcyclopropane carbonitrile, involves the reaction of phenylacetonitrile (B145931) with 1,2-dibromoethane in the presence of sodium hydroxide (B78521) and a phase-transfer catalyst. nih.gov A similar strategy could be envisioned for the synthesis of 1-propylcyclopropane-1-carbonitrile starting from pentanenitrile.

Once the nitrile is obtained, it can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. orgsyn.orglibretexts.org Acidic hydrolysis is typically carried out by heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid. orgsyn.org Basic hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide, which initially forms the carboxylate salt. Subsequent acidification then yields the carboxylic acid. orgsyn.org A patent describes the hydrolysis of a cyclopropyl nitrile derivative to the corresponding carboxylic acid, highlighting the industrial applicability of this method. google.com

The table below outlines the hydrolysis of a cyclopropyl nitrile precursor.

| Precursor | Hydrolysis Conditions | Product |

| 1-Propylcyclopropane-1-carbonitrile | H₂SO₄ (aq), heat | This compound |

| 1-Propylcyclopropane-1-carbonitrile | 1. NaOH (aq), heat; 2. H₃O⁺ | This compound |

Oxidation of Cyclopropyl Methyl Ketone Derivatives

The oxidation of methyl ketones to carboxylic acids is a fundamental transformation in organic synthesis, and this method is applicable to the synthesis of cyclopropane carboxylic acids from corresponding cyclopropyl methyl ketone derivatives. A classic and effective method for this conversion is the haloform reaction, which involves the use of sodium hypohalite. The oxidation of cyclopropyl methyl ketone with sodium hypobromite, for instance, is reported as an excellent preparative method for cyclopropanecarboxylic acid. orgsyn.org

The general mechanism involves the polyhalogenation of the methyl group, facilitated by the acidity of the α-protons, followed by cleavage of the resulting trihalomethyl group by a hydroxide ion. This process yields the corresponding carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform).

Key steps in a typical procedure are:

Reaction of the cyclopropyl methyl ketone with an aqueous solution of sodium hydroxide and halogen.

Hydrolysis of the intermediate trihalomethyl ketone to form the sodium salt of the cyclopropanecarboxylic acid.

Acidification of the reaction mixture to yield the final carboxylic acid product.

Cyclopropyl methyl ketone itself is an important intermediate, utilized in the synthesis of various pharmaceuticals and agrochemicals. chemicalbook.com It can be prepared through several routes, including the treatment of 5-chloro-2-pentanone (B45304) with a strong base like sodium hydroxide to induce cyclization. orgsyn.orggoogle.com

Table 1: Examples of Ketone Oxidation to Carboxylic Acids This table illustrates the general transformation, not specific to the 1-propyl derivative due to lack of specific data in search results.

| Starting Ketone | Oxidizing Agent | Product | Typical Yield |

|---|---|---|---|

| Cyclopropyl methyl ketone | Sodium hypobromite | Cyclopropanecarboxylic acid | Good to Excellent orgsyn.org |

| Primary Alcohol (for comparison) | Sodium dichromate / H₂SO₄ | Carboxylic Acid | High youtube.com |

Alkylation-Cyclization Strategies Employing Glycine (B1666218) Equivalents

The synthesis of substituted cyclopropane amino acids often involves sophisticated strategies combining alkylation and cyclization steps. While not a direct route to this compound itself, methods developed for related structures using glycine equivalents are instructive. These strategies provide access to unnatural α-amino acids, which are valuable intermediates for biologically active molecules. researchgate.net

One approach involves the radical-mediated α-C-H alkylation of glycine derivatives. researchgate.net A more relevant strategy for constructing the cyclopropane ring is the reaction of a glycine equivalent with a suitable cyclizing agent. For example, a radical addition–polar cyclization cascade has been developed for the synthesis of functionalized cyclopropanes from carboxylic acids. bris.ac.uk In this method, a radical is generated from a carboxylic acid and reacts with a homoallyl chloride, followed by an intramolecular cyclization to form the cyclopropane ring. This methodology has been successfully applied to α-amino acids, demonstrating its potential for creating cyclopropanated γ-amino boronic acid derivatives and analogues of γ-aminobutyric acid (GABA). bris.ac.uk

Although these examples focus on amino acid synthesis, the core principle of using a functionalized building block that undergoes subsequent alkylation and cyclization can be conceptually adapted for the synthesis of non-amino acid targets like this compound.

Multistep Synthetic Routes to Access this compound

Accessing complex molecules like this compound often necessitates multistep synthetic sequences. These routes may involve the construction of the cyclopropane ring at an early stage followed by functional group manipulation, or the formation of the ring as a later step in the synthesis. Two notable, though indirect, strategies that illustrate principles applicable to the synthesis of related cyclopropane derivatives are ring-opening polymerization and the Curtius degradation.

Ring-Opening Polymerization as a Route to Poly(cyclopropane carboxylic acid) Precursors

Radical ring-opening polymerization (rROP) of vinylcyclopropanes (VCPs) is a powerful method for creating polymers with unique structures and properties. nih.gov This process involves the opening of the strained cyclopropane ring to form a polymer backbone containing either unsaturated linear repeat units or saturated cyclic repeat units. nih.gov

While rROP is primarily used to synthesize polymers from VCPs, the resulting poly(VCPs) can be considered precursors to materials functionalized with cyclopropane carboxylic acid moieties. For instance, a VCP monomer bearing an ester group (e.g., ethyl 2,2-dicarboxylate vinylcyclopropane) can be polymerized. The ester groups within the resulting polymer could then, in principle, be selectively hydrolyzed to yield a poly(cyclopropane carboxylic acid).

Organocatalyzed photoredox rROP has emerged as a controlled polymerization technique, allowing for the synthesis of well-defined polymers from VCPs bearing diverse functional groups such as amides, alkenes, and esters. nih.gov The ability to incorporate these functionalities demonstrates the versatility of the method, providing a potential, albeit unconventional, route to polymeric precursors of cyclopropane carboxylic acids.

Curtius Degradation for Related Cyclopropyl Carboxylic Acids

The Curtius rearrangement is a versatile and widely used reaction in organic synthesis that transforms a carboxylic acid into a primary amine, carbamate, or urea (B33335) derivative through an isocyanate intermediate. nih.govwikipedia.org The process begins with the conversion of the carboxylic acid into an acyl azide (B81097). This can be achieved by treating an acyl chloride with sodium azide or by reacting the carboxylic acid directly with diphenylphosphoryl azide (DPPA). illinoisstate.edu Upon heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org

This reaction has been applied to cyclopropane systems, primarily for the synthesis of cyclopropylamines from their corresponding carboxylic acids. For example, the Curtius rearrangement was a key step in a synthetic approach to optically active cyclopropylamines. nih.gov Theoretical and experimental studies have investigated the mechanism of the Curtius rearrangement for cyclopropyl and cyclopropenoyl azides, noting that the reaction proceeds via a concerted pathway. nih.govresearchgate.net The activation barrier for the rearrangement of a cyclopropyl derivative was found to be influenced by substituents on the ring. nih.gov

While the Curtius degradation converts a carboxylic acid to an amine, it is a critical tool in the synthetic chemist's arsenal (B13267) and can be part of a longer sequence to access various functionalized cyclopropane derivatives.

Table 2: Activation Barriers for Curtius Rearrangement of Cyclopropane Derivatives Data from computational studies.

| Compound | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|

| Methyl 1-azidocarbonyl cyclopropane-1-carboxylate | 27.8 | nih.gov |

| Methyl 1-azidocarbonyl cycloprop-2-ene-1-carboxylate | 25.15 | nih.gov |

| Acetyl azide | 26.3 | researchgate.net |

Development of Scalable and Efficient Synthetic Protocols

The transition of a synthetic route from a laboratory scale to industrial production requires the development of scalable, efficient, and cost-effective protocols. For cyclopropane carboxylic acids and their derivatives, which are valuable intermediates in the pharmaceutical and agrochemical industries, this is a critical area of research. google.com

Key considerations for developing scalable syntheses include:

Starting Material Availability: Utilizing readily available and inexpensive starting materials is paramount. For example, one patented process for 1-hydroxycyclopropanecarboxylic acid uses the commercially available 1-amino cyclopropyl methyl formate. google.com

Reaction Conditions: Protocols should employ mild and controllable reaction conditions to ensure safety and minimize the need for specialized equipment. The aforementioned process boasts mild conditions and simple post-treatment, making it suitable for industrial scale-up. google.com

Yield and Purity: High yields and the ability to obtain high-purity products through simple purification methods like extraction and concentration are essential for economic viability. The patented two-step synthesis of 1-hydroxycyclopropanecarboxylic acid achieves a total yield of 60-70%. google.com

Atom Economy and Waste Reduction: Modern synthetic design aims to maximize the incorporation of reactant atoms into the final product and minimize waste, aligning with the principles of green chemistry. acs.org

An example of an efficient, non-catalytic process is the oxidation of cyclopropanecarboxaldehyde (B31225) with molecular oxygen to produce cyclopropanecarboxylic acid, avoiding the use of heavy metal catalysts. google.com Such innovations are crucial for the sustainable production of these important chemical building blocks.

Chemical Reactivity and Transformation Pathways of 1 Propylcyclopropane 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is the primary site for a variety of chemical transformations, including esterification, conversion to other acid derivatives, salt formation, and reduction.

Esterification Reactions and Their Reversibility

One of the most fundamental reactions of carboxylic acids is their conversion to esters. This is typically achieved through the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, meaning it is reversible. masterorganicchemistry.comchemguide.co.ukyoutube.com

To favor the formation of the ester product, the equilibrium can be shifted to the right according to Le Châtelier's Principle. This is commonly accomplished by using a large excess of the alcohol reactant or by removing water, a byproduct of the reaction, as it is formed. masterorganicchemistry.comathabascau.ca The general mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which subsequently eliminates a molecule of water to yield the ester. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Esters derived from cyclopropanecarboxylic acid have been noted for their enhanced hydrolytic stability compared to other esters, a property attributed to hyperconjugative stabilization from the cyclopropyl (B3062369) group. nih.gov

| Alcohol Reactant | Ester Product | Conditions |

|---|---|---|

| Methanol (CH₃OH) | Methyl 1-propylcyclopropane-1-carboxylate | Acid catalyst (e.g., H₂SO₄), heat |

| Ethanol (CH₃CH₂OH) | Ethyl 1-propylcyclopropane-1-carboxylate | Acid catalyst (e.g., H₂SO₄), heat |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 1-propylcyclopropane-1-carboxylate | Acid catalyst (e.g., H₂SO₄), heat |

Formation of Acyl Halides and Other Carboxylic Acid Derivatives

Carboxylic acids serve as precursors for a range of more reactive derivatives. msu.edu Acyl halides, particularly acyl chlorides, are among the most important of these derivatives due to their high reactivity, allowing for conversion into other functional groups like esters, amides, and anhydrides. libretexts.orglibretexts.org

The conversion of this compound to its corresponding acyl chloride, 1-propylcyclopropane-1-carbonyl chloride, can be accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂). libretexts.orgorgoreview.com The reaction with thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org Similarly, the formation of an acyl bromide can be achieved by reacting the carboxylic acid with phosphorus tribromide (PBr₃). libretexts.orgorgoreview.com These acyl halides can then be used in subsequent nucleophilic acyl substitution reactions. For instance, reaction with a carboxylate anion yields an acid anhydride. libretexts.org

| Reagent | Product | Product Class |

|---|---|---|

| Thionyl chloride (SOCl₂) | 1-Propylcyclopropane-1-carbonyl chloride | Acyl Chloride |

| Phosphorus tribromide (PBr₃) | 1-Propylcyclopropane-1-carbonyl bromide | Acyl Bromide |

| Ammonia (NH₃), heat | 1-Propylcyclopropane-1-carboxamide | Amide |

Salt Formation and Carboxylate Anion Reactivity

As an acid, this compound readily reacts with bases to form salts. libretexts.org Treatment with strong bases like sodium hydroxide (B78521) (NaOH) or weaker bases like sodium bicarbonate (NaHCO₃) results in deprotonation of the carboxylic acid to form the corresponding carboxylate salt (e.g., sodium 1-propylcyclopropane-1-carboxylate) and water. libretexts.orgmnstate.edu In the reaction with bicarbonate or carbonate, carbon dioxide gas is also produced. libretexts.org

The resulting carboxylate anion is a key reactive intermediate. While it is a weaker nucleophile than a hydroxide or alkoxide ion, it is nucleophilic enough to participate in reactions such as the SN2 displacement of a primary alkyl halide to form an ester. libretexts.orgyoutube.com This provides an alternative, non-acidic route to ester synthesis. youtube.com

| Base | Salt Product | Other Products |

|---|---|---|

| Sodium Hydroxide (NaOH) | Sodium 1-propylcyclopropane-1-carboxylate | H₂O |

| Potassium Hydroxide (KOH) | Potassium 1-propylcyclopropane-1-carboxylate | H₂O |

| Sodium Bicarbonate (NaHCO₃) | Sodium 1-propylcyclopropane-1-carboxylate | H₂O, CO₂ |

Reduction to Alcohol Derivatives

The direct reduction of carboxylic acids to primary alcohols is a challenging transformation that requires powerful reducing agents. nih.gov this compound can be reduced to the corresponding primary alcohol, (1-propylcyclopropyl)methanol.

This transformation is typically carried out using lithium aluminum hydride (LiAlH₄) in a dry ether solvent. libretexts.orgchemguide.co.uk Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not reactive enough to reduce carboxylic acids. libretexts.orgchemguide.co.uk The reaction with LiAlH₄ is vigorous and proceeds in two stages: an initial acid-base reaction deprotonates the carboxylic acid, followed by reduction of the resulting carboxylate salt to an aldehyde intermediate. libretexts.orgchemistrysteps.com This aldehyde is more reactive than the starting acid and is immediately reduced further to the primary alcohol. libretexts.orgchemguide.co.uk A final workup step with dilute acid is required to protonate the intermediate alkoxide salt and yield the final alcohol product. chemguide.co.uk

| Reducing Agent | Reaction Steps | Final Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 1) LiAlH₄, dry ether 2) H₃O⁺ workup | (1-Propylcyclopropyl)methanol |

Oxidation Reactions Leading to Ketones or Aldehydes

The carboxylic acid functional group represents a high oxidation state for a carbon atom. Consequently, carboxylic acids are generally resistant to further oxidation under standard conditions. libretexts.orglibretexts.org The conversion of a carboxylic acid to an aldehyde or ketone via oxidation is not a typical or feasible transformation.

The reverse reactions, however, are very common. Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents, including chromic acid or Tollens' reagent. libretexts.orgorgoreview.com Ketones are generally inert to oxidation except under harsh conditions that cleave carbon-carbon bonds, which is a destructive process that is rarely used for synthetic purposes. libretexts.orglibretexts.orgorgoreview.com Therefore, there are no standard oxidation pathways that transform this compound into a ketone or an aldehyde.

Advanced Analytical Techniques for Characterization of 1 Propylcyclopropane 1 Carboxylic Acid

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of 1-Propylcyclopropane-1-carboxylic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, in the 10-13 ppm region. libretexts.orgchromforum.org Protons on the carbon adjacent to the carbonyl group are also deshielded and absorb in the 2-3 ppm range. libretexts.orgchromforum.org For this compound, the protons of the propyl group and the cyclopropane (B1198618) ring will have distinct chemical shifts. The methylene (B1212753) protons of the cyclopropane ring, being in a strained ring system, will appear in the upfield region, typically between 0.5 and 1.5 ppm. The signals for the propyl group will follow standard aliphatic patterns, with the terminal methyl group appearing most upfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the 165-185 ppm range. chromforum.org The quaternary carbon of the cyclopropane ring to which the propyl and carboxyl groups are attached will be found in the 20-40 ppm range. The methylene carbons of the cyclopropane ring appear at approximately 15-25 ppm, while the carbons of the propyl chain will resonate at distinct positions, generally between 10 and 40 ppm. chemicalbook.comprinceton.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (-COOH) | 12.0 - 12.5 (s, 1H) | 181 - 184 |

| Quaternary Cyclopropane C | - | 30 - 35 |

| Cyclopropane CH₂ | 0.8 - 1.2 (m, 4H) | 18 - 22 |

| Propyl α-CH₂ | 1.5 - 1.7 (t, 2H) | 35 - 39 |

| Propyl β-CH₂ | 1.3 - 1.5 (sextet, 2H) | 20 - 24 |

| Propyl γ-CH₃ | 0.8 - 1.0 (t, 3H) | 13 - 15 |

Note: Predicted values are based on established chemical shift ranges for similar functional groups and structures. libretexts.orgchromforum.orgchemicalbook.comprinceton.educhemicalbook.comchemicalbook.com Multiplicity: s = singlet, t = triplet, sextet = sextet, m = multiplet.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by several distinct absorption bands.

The most prominent feature is a very broad and strong absorption band for the O-H stretch of the carboxylic acid, which typically spans from 2500 to 3300 cm⁻¹. libretexts.orglibretexts.orgyoutube.com This broadness is a result of extensive hydrogen bonding between molecules, which often exist as dimers in the solid state or in concentrated solutions. libretexts.orglibretexts.org

The carbonyl (C=O) stretching vibration gives rise to a sharp and intense peak between 1690 and 1760 cm⁻¹. For saturated aliphatic carboxylic acids like this one, this peak is generally observed around 1710 cm⁻¹ when the acid is in its hydrogen-bonded dimeric form. libretexts.orglibretexts.org

Other significant absorptions include the C-O stretch, appearing in the 1210-1320 cm⁻¹ region, and the out-of-plane O-H bend, which is a broad band often centered around 920 cm⁻¹. libretexts.orglibretexts.org The C-H stretching vibrations of the propyl and cyclopropyl (B3062369) groups are expected just below 3000 cm⁻¹. ucla.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Strong, Very Broad |

| C-H (Alkyl/Cycloalkyl) | Stretch | 2850 - 2960 | Medium to Strong |

| C=O (Carboxylic Acid) | Stretch | 1690 - 1725 | Strong, Sharp |

| C-O (Carboxylic Acid) | Stretch | 1210 - 1320 | Strong |

| O-H (Carboxylic Acid) | Bend (out-of-plane) | 900 - 950 | Medium, Broad |

Note: Frequencies are based on established correlation tables for carboxylic acids. libretexts.orglibretexts.orgucla.educhemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the molecular weight of this compound (C₇H₁₂O₂, Molecular Weight: 128.17 g/mol ) and offers structural clues through its fragmentation pattern. uni.lu

In electron ionization (EI) mode, the molecular ion peak ([M]⁺) at an m/z of 128 may be weak or absent, which is common for aliphatic carboxylic acids. libretexts.orgyoutube.com Key fragmentation pathways include alpha-cleavage, which involves the loss of specific groups adjacent to the carbonyl.

Loss of -OH: A prominent peak may be observed at m/z 111 ([M-17]⁺), corresponding to the loss of a hydroxyl radical. libretexts.orgdocbrown.info

Loss of -COOH: A peak at m/z 83 ([M-45]⁺) can arise from the loss of the entire carboxyl group, leaving the propyl-cyclopropyl cation. libretexts.orgdocbrown.info

Loss of Propyl Radical: Cleavage of the bond between the propyl group and the cyclopropane ring can lead to a fragment at m/z 85, corresponding to the cyclopropane-1-carboxylic acid cation.

McLafferty Rearrangement: A characteristic rearrangement for carboxylic acids with a sufficiently long alkyl chain (like the propyl group) can occur, leading to a peak at m/z 74.

Cyclopropane Ring Fragmentation: The cyclopropane ring itself can undergo fragmentation, leading to a series of smaller ions. sielc.com

Predicted mass-to-charge ratios for various adducts under soft ionization techniques like electrospray ionization (ESI) are also useful for confirmation. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion / Fragment | Predicted m/z | Ionization Method | Description |

| [M+H]⁺ | 129.0910 | ESI | Protonated Molecule |

| [M+Na]⁺ | 151.0729 | ESI | Sodiated Adduct |

| [M-H]⁻ | 127.0764 | ESI | Deprotonated Molecule |

| [M]⁺ | 128 | EI | Molecular Ion |

| [M-OH]⁺ | 111 | EI | Loss of Hydroxyl Radical |

| [M-C₃H₇]⁺ | 85 | EI | Loss of Propyl Radical |

| [M-COOH]⁺ | 83 | EI | Loss of Carboxyl Group |

Source: Predicted data from PubChem and general fragmentation principles. uni.lulibretexts.orgyoutube.comdocbrown.info

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing the purity of non-volatile compounds like carboxylic acids. A reverse-phase HPLC method is typically suitable for this compound. sielc.comnih.gov

A standard method would employ a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous solution, often acidified with a small amount of an acid like phosphoric acid or formic acid to suppress the ionization of the carboxyl group, and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.gov Detection is commonly achieved using an ultraviolet (UV) detector set at a low wavelength (around 210 nm), as the carboxyl group is a weak chromophore. nih.gov For higher sensitivity or for analysis in complex matrices, derivatization with a UV-absorbing or fluorescent tag can be employed, or the HPLC can be coupled with a mass spectrometer (LC-MS). google.comchromforum.org

Table 4: Typical HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Phosphoric Acid or Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient from high aqueous to high organic content |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: Conditions are based on established methods for similar cyclopropane carboxylic acids. sielc.comnih.gov

Gas Chromatography (GC)

Direct analysis of carboxylic acids by Gas Chromatography (GC) is often challenging due to their high polarity, low volatility, and tendency to adsorb onto the column, leading to poor peak shape and potential thermal degradation. nih.gov Therefore, derivatization is almost always necessary for the GC analysis of this compound.

A common derivatization strategy is to convert the carboxylic acid into a more volatile and less polar ester or silyl (B83357) ester. chromforum.orgnih.gov Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular choice. chromforum.org The resulting trimethylsilyl (B98337) ester is much more amenable to GC analysis.

The derivatized sample can then be analyzed on a standard, non-polar or mid-polarity capillary column, such as one with a 5% phenyl polydimethylsiloxane (B3030410) stationary phase (e.g., DB-5 or HP-5). Detection is typically performed with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), with the latter providing both quantification and structural confirmation of the derivative.

Table 5: Typical GC Conditions for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., start at 80 °C, ramp to 280 °C) |

| Detector | FID or Mass Spectrometer |

| Detector Temperature | 280 °C (FID) |

Note: Conditions are based on general procedures for the GC analysis of derivatized carboxylic acids. chromforum.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of the atoms within the crystal, providing a detailed three-dimensional map of the molecule.

The process of X-ray crystallography for a compound like this compound would involve the following general steps:

Crystal Growth: Growing a high-quality single crystal of the compound, which can be a challenging step.

Data Collection: Mounting the crystal on a goniometer within an X-ray diffractometer and collecting the diffraction data as the crystal is rotated in the X-ray beam.

Structure Solution and Refinement: Using specialized software to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental diffraction data.

The resulting structural information would be critical for understanding the steric and electronic properties of the propyl group's influence on the cyclopropane ring and the carboxylic acid moiety.

Advanced hyphenated techniques (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique used for the separation, identification, and quantification of chemical compounds in a mixture. It combines the separation capabilities of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

While specific experimental LC-MS/MS studies on this compound are not extensively documented, the methodology for analyzing related compounds is well-established. For instance, numerous studies have developed and validated LC-MS/MS methods for the quantification of 1-aminocyclopropane-1-carboxylic acid (ACC) and its conjugates in plant tissues. uantwerpen.benih.govnih.gov These methods demonstrate the high selectivity and sensitivity of LC-MS/MS for analyzing cyclopropane-containing molecules.

In a typical LC-MS/MS analysis of this compound, the following would occur:

Sample Preparation: Extraction of the analyte from its matrix.

Chromatographic Separation: The extract is injected into a liquid chromatograph, where the compound is separated from other components on a column.

Ionization: The separated compound is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

Tandem Mass Spectrometry: The protonated molecule ([M+H]+) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides high specificity.

Predicted mass spectrometry data for this compound can provide a theoretical basis for method development.

Predicted LC-MS/MS Data for this compound

| Adduct | m/z (mass to charge ratio) | Predicted Collision Cross Section (Ų) |

| [M+H]+ | 129.09100 | 127.1 |

| [M+Na]+ | 151.07294 | 136.2 |

| [M-H]- | 127.07644 | 130.8 |

| [M+NH4]+ | 146.11754 | 145.6 |

| [M+K]+ | 167.04688 | 135.1 |

| [M+H-H2O]+ | 111.08098 | 123.0 |

| Data sourced from PubChem Predicted Properties. uni.lu |

This predicted data is instrumental for setting up an LC-MS/MS instrument to detect and quantify the compound, even in the absence of a synthesized standard. uni.lu The development of such analytical methods is crucial for future research into the properties and applications of this compound.

Theoretical and Computational Investigations of 1 Propylcyclopropane 1 Carboxylic Acid

Quantum Chemical Calculations of Molecular Properties and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the intrinsic electronic and structural characteristics of 1-Propylcyclopropane-1-carboxylic acid. These methods allow for the precise computation of various molecular properties and the exploration of its chemical reactivity.

The electronic structure of a molecule dictates its fundamental chemical properties. For this compound, analysis of its electronic structure reveals the distribution of electrons and identifies regions of high or low electron density, which are crucial for predicting its reactivity. The presence of the carboxylic acid group introduces a region of high electron density due to the oxygen atoms, making it a potential site for electrophilic attack. Conversely, the hydrogen of the hydroxyl group is acidic and prone to dissociation.

Computational tools can predict key electronic descriptors. For instance, the predicted XlogP value of 1.5 suggests a moderate lipophilicity for this compound. uni.lu The distribution of charge and the energies of the frontier molecular orbitals (HOMO and LUMO) can also be calculated to provide a quantitative measure of its electronic characteristics and reactivity.

Understanding the mechanisms of chemical reactions involving this compound is critical for its synthesis and for predicting its behavior in various chemical environments. nih.gov Reaction pathway modeling allows for the computational exploration of potential reaction routes, identifying the most energetically favorable pathways.

A key aspect of this modeling is the characterization of transition states—the high-energy intermediates that connect reactants and products. By calculating the energy and geometry of these transition states, chemists can determine the activation energy of a reaction, a critical factor in reaction kinetics. For example, in the synthesis of cyclopropane (B1198618) derivatives, photoredox-catalyzed decarboxylative radical addition–polar cyclization cascades have been developed, where understanding the radical and ionic intermediates is key to optimizing the reaction. nih.gov While not specific to this compound, these principles of modeling reaction pathways and characterizing transition states are directly applicable.

The three-dimensional structure of this compound is not static; the propyl group and the carboxylic acid group can rotate around the single bonds connected to the cyclopropane ring. Conformational analysis involves the systematic study of these different spatial arrangements (conformers) and their relative energies.

By identifying the most stable conformers, researchers can gain insight into the molecule's preferred shape, which influences its physical properties and how it interacts with other molecules. For instance, in related cyclopropane derivatives, the orientation of the cyclopropane ring relative to other functional groups has been shown to be a key structural feature. researchgate.net Computational methods can map the potential energy surface of the molecule as a function of its dihedral angles, revealing the energy barriers between different conformations.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological macromolecule. nih.govfrontiersin.org MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

For this compound, MD simulations can be used to study its solvation in different media, predicting its solubility and how it orients itself at interfaces. These simulations can also provide insights into how the molecule might interact with biological targets, such as enzymes or receptors, by modeling the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern binding. researchgate.net The use of reactive force fields (ReaxFF) in MD simulations can even model chemical reactions and pyrolysis processes at an atomistic level. nih.gov

In Silico Studies for Predicting Modulating Activity and Binding Affinities

In the context of drug discovery and development, in silico methods are invaluable for predicting the potential biological activity of a compound and its binding affinity for a specific target. rsc.org These studies can significantly reduce the time and cost associated with experimental screening.

For this compound, molecular docking simulations could be performed to predict how it might bind to the active site of a particular protein. These simulations generate a series of possible binding poses and score them based on their predicted binding energy. Such in silico screening can help to identify potential biological targets for the compound and guide further experimental investigation. For example, studies on other carboxylic acids have utilized in silico methods to predict their interaction with oncoproteins, suggesting potential therapeutic applications. nih.gov

Development and Validation of Computational Models

The accuracy of the theoretical predictions described above is highly dependent on the quality of the computational models and parameters used. The development and validation of these models are therefore crucial aspects of computational chemistry.

This involves choosing the appropriate level of theory and basis set for quantum chemical calculations to balance accuracy with computational cost. For MD simulations, the force field—a set of parameters that describes the potential energy of the system—must be carefully selected or developed. mdpi.com The predictions from these computational models are then validated by comparing them with experimental data whenever possible. This iterative process of model development, prediction, and validation ensures the reliability of the computational results and advances the predictive power of theoretical chemistry.

Advanced Research Applications of 1 Propylcyclopropane 1 Carboxylic Acid Derivatives

Role as Intermediates in Fine Chemical Synthesis

In the realm of fine chemical synthesis, derivatives of 1-propylcyclopropane-1-carboxylic acid serve as highly valuable intermediates. google.com Their rigid conformational structure and the stability of the cyclopropane (B1198618) ring are properties that chemists leverage to build molecular complexity and enhance the metabolic stability of target molecules. nih.gov These compounds act as foundational components, enabling the efficient construction of more elaborate chemical entities for a range of applications.

Building Blocks for Complex Organic Molecules

Cyclopropane derivatives are recognized as important building blocks in organic synthesis. nih.gov The unique steric and electronic properties of the three-membered ring make it a desirable structural motif in the design of complex organic compounds, including pharmaceuticals and other bioactive molecules. nih.govffhdj.com The strained ring can influence molecular conformation and provides a rigid scaffold, which can be beneficial for achieving potent and selective binding to biological targets.

The carboxylic acid functional group provides a reactive handle for a multitude of chemical transformations, such as amidation and esterification. core.ac.uk This allows for the straightforward integration of the cyclopropyl (B3062369) moiety into larger, more complex molecular architectures. For instance, nitro-substituted cyclopropanes, which are versatile synthetic precursors, can be converted into other functional groups, highlighting the role of cyclopropane derivatives as key intermediates. nih.gov The synthesis of these building blocks can be achieved through various established methods, including the Kulinkovich cyclopropanation, which allows for the creation of the three-membered ring from esters. researchgate.net

| Building Block Type | Synthetic Application | Significance | Reference |

|---|---|---|---|

| Nitrocyclopropanes (NCPs) | Precursors to 1-aminocyclopropane-1-carboxylic acids (ACCs), ring-opening to form heterocycles. | Versatile intermediates due to the transformable nature of the nitro group. | nih.gov |

| Cyclopropanols | Used in Kulinkovich cyclopropanation and as precursors for other cyclopropane derivatives. | Facile ring cleavage allows for diverse reactivity and construction of carbon chains. | researchgate.netresearchgate.net |

| 1-Phenylcyclopropane Carboxylic Acids | Synthesis of carboxamide derivatives with pharmacological activities. | Combines the rigid cyclopropane ring with an aromatic fragment, a common feature in medicinal chemistry. | nih.gov |

Precursors for Chiral Amine Synthesis

Chiral amines are crucial components in a vast number of pharmaceuticals and are therefore highly sought-after synthetic targets. The asymmetric synthesis of these compounds is a major focus in organic chemistry. nih.gov Derivatives of cyclopropane carboxylic acids have emerged as valuable precursors for producing optically pure chiral amines.

A common synthetic strategy involves the conversion of a chiral cyclopropane carboxylic acid to a chiral amine through reactions like the Curtius or Hofmann rearrangement. This methodology allows the stereochemical information contained in the carboxylic acid precursor to be transferred to the resulting amine, providing a reliable route to enantiomerically pure products. For example, research has demonstrated the efficient synthesis of chiral amines by combining enzymatic methods, such as the use of transaminase and pyruvate (B1213749) decarboxylase. nih.gov The development of one-pot procedures to generate enantiomerically enriched cyclopropanes further streamlines the synthesis of these important chiral building blocks. nih.gov

Applications in Agricultural Chemistry

The unique structural features of cyclopropane derivatives make them attractive candidates for the development of novel agrochemicals. unl.pt Carboxylic acids and their derivatives have a long history of use in agriculture, contributing significantly to the creation of herbicides, pesticides, and plant growth regulators. nih.govpatsnap.comresearchgate.netpatsnap.com The incorporation of a cyclopropane ring can enhance the biological activity and metabolic stability of these agents, leading to more effective and environmentally benign solutions for crop protection. researchgate.net

Development of Agrochemicals (e.g., Pesticides, Herbicides)

Cyclopropane-containing compounds have been successfully developed into commercial pesticides. google.com A notable class of insecticides, the pyrethroids, are synthetic molecules derived from pyrethrum, a natural insecticide. nih.gov The core structure of many pyrethroids is chrysanthemic acid, which is a substituted cyclopropane carboxylic acid. nih.gov These synthetic derivatives often exhibit high insecticidal activity against a broad spectrum of pests, including mosquitoes and houseflies. nih.govnih.gov

Research continues to explore new cyclopropane derivatives to overcome insect resistance to existing pyrethroids. nih.gov For example, novel spiro-cyclopropanes have shown extremely high insecticidal activity. nih.gov The stability of the cyclopropane ring contributes to the persistence and efficacy of these pesticides in agricultural settings. researchgate.net Furthermore, heterocyclic carboxylic acid derivatives are being developed for use as pesticides, acaricides, and fungicides. patsnap.com

| Compound Class | Type of Agrochemical | Key Structural Feature | Reference |

|---|---|---|---|

| Pyrethroids | Insecticide | Ester of a substituted cyclopropane carboxylic acid (e.g., Chrysanthemic acid). | nih.gov |

| Spiro-cyclopropanes | Insecticide | Spirocyclic system containing a cyclopropane ring. | nih.govresearchgate.net |

| Triazolylcyclopropanes | Fungicide, Plant Growth Regulator | Cyclopropane ring linked to a triazole moiety. | unl.pt |

Research into Plant Growth Regulation via Ethylene (B1197577) Biosynthesis Modulation

Ethylene is a key gaseous plant hormone that regulates a wide array of developmental processes, from seed germination to fruit ripening and senescence. frontiersin.orgfrontiersin.org The biosynthesis of ethylene in plants proceeds through a well-defined pathway where the immediate precursor is 1-aminocyclopropane-1-carboxylic acid (ACC). frontiersin.orgnih.gov The conversion of ACC to ethylene is catalyzed by the enzyme ACC oxidase (ACO). frontiersin.org

The central role of ACC has made it a prime target for regulating plant growth. The development of new, functionally substituted cyclopropane carboxylic acids that can act as effective inhibitors of ethylene biosynthesis is a crucial area of research for controlling the plant life cycle and improving the preservation of fruits and vegetables. ffhdj.comffhdj.com Structural analogs of ACC, including other cyclopropane carboxylic acid derivatives, have been studied for their ability to inhibit the conversion of ACC to ethylene. ffhdj.comnih.gov For instance, research has shown that compounds like trans-2-phenylcyclopropane-1-carboxylic acid can inhibit ethylene production. ffhdj.com By modulating the levels of ethylene, these compounds can function as potent plant growth regulators, offering a way to manage crop development and enhance agricultural productivity. researchgate.netnih.gov

| Compound Name | Role in Pathway | Significance | Reference |

|---|---|---|---|

| Methionine | Initial Precursor | Starting amino acid for the ethylene biosynthesis pathway. | frontiersin.org |

| S-adenosyl-L-methionine (SAM) | Intermediate | Converted to ACC by the enzyme ACC synthase (ACS). | frontiersin.org |

| 1-aminocyclopropane-1-carboxylic acid (ACC) | Direct Precursor | The immediate precursor to ethylene, converted by ACC oxidase (ACO). | frontiersin.orgnih.gov |

| Ethylene | Final Product (Hormone) | Regulates numerous plant growth and stress responses. | frontiersin.org |

| Cyclopropane carboxylic acid derivatives | Inhibitors | Can act as structural analogs to ACC, inhibiting ethylene production and regulating plant growth. | ffhdj.comnih.gov |

Integration into Functional Materials Science

The application of carboxylic acids as building blocks extends into the field of functional materials science. While specific research on this compound in this area is not widely documented, the fundamental properties of cyclopropane carboxylic acid derivatives suggest their potential utility. The carboxylic acid group is a versatile functional group for assembling larger structures, such as metal-organic frameworks (MOFs) and other coordination polymers.

These materials are constructed from organic "linker" molecules (like carboxylic acids) and metal ions or clusters. The structure, and therefore the function, of the resulting material is highly dependent on the geometry and chemical nature of the organic linker. The introduction of a this compound derivative as a linker could impart unique properties to a material. The rigid and three-dimensional nature of the cyclopropyl group could influence the topology and pore structure of a framework, potentially leading to materials with novel catalytic, separation, or gas storage capabilities. The propyl group would further modify the steric environment and hydrophobicity within the material's pores. While this application is largely prospective, it is based on the established principles of crystal engineering and the known utility of diverse carboxylic acids in creating functional materials.

Exploration in Biocatalysis and Enzyme Interactions (excluding clinical studies)

The unique chemical nature of the cyclopropane ring makes its derivatives valuable tools for studying and modulating enzymatic reactions.

Derivatives of this compound can serve as substrate analogues to probe the mechanisms of various enzymes. The strained three-membered ring can mimic transition states or reactive intermediates of enzymatic reactions, providing valuable insights into catalytic mechanisms.

A notable example of this application is the use of cyclopropane-containing molecules to study enzymes involved in ethylene biosynthesis in plants. 1-Aminocyclopropane-1-carboxylic acid (ACC) is the natural precursor to ethylene, and its conversion is catalyzed by ACC oxidase. nih.gov Various structural analogs of ACC, including those with substituted cyclopropane rings, have been synthesized to study the active site and mechanism of this enzyme. nih.gov It has been shown that even simple derivatives like cyclopropane carboxylic acid can inhibit ethylene production, although not by competing directly with ACC. nih.gov

In another area of research, engineered heme proteins have been used to catalyze the cyclopropanation of alkenes. nsf.gov These biocatalytic systems can be used to synthesize a variety of cyclopropane-containing molecules, which can then be used as probes for other enzymes. For example, the enzymatic synthesis of a pinacolboronate-substituted cyclopropane allows for further chemical derivatization to create a library of compounds for screening against different enzyme targets. nsf.gov

The following table provides examples of how cyclopropane derivatives are used as substrate analogues in enzyme studies.

| Enzyme | Cyclopropane Derivative | Purpose of Study | Key Finding |

| ACC Oxidase | Cyclopropane carboxylic acid | To probe the mechanism of ethylene biosynthesis | Inhibition of ethylene production, suggesting interaction with the enzyme or its cellular environment. nih.gov |

| Heme proteins | Ethyl diazoacetate and vinyl boronic acid pinacol (B44631) ester | To create diverse cyclopropane building blocks | Engineered enzymes can produce chiral cyclopropanes for further use as probes. nsf.gov |

| Acyl-CoA dehydrogenases | (Methylenecyclopropyl)acetyl-CoA | To investigate enzyme inactivation mechanisms | The cyclopropane derivative acts as a mechanism-based inactivator. grantome.com |

The design of molecules that can modulate the activity of specific enzymes is a cornerstone of drug discovery and chemical biology. Derivatives of this compound are attractive scaffolds for the design of such modulators.

Research has demonstrated the potential of cyclopropane carboxylic acid derivatives as enzyme inhibitors. For instance, functionally substituted cyclopropanecarboxylic acids have been investigated as inhibitors of ethylene biosynthesis. ffhdj.com In silico docking studies of a newly synthesized (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid showed a high affinity for 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), suggesting its potential as an effective inhibitor. ffhdj.com

Furthermore, the development of biocatalytic methods for synthesizing chiral cyclopropane intermediates has opened up new avenues for creating potent and selective enzyme modulators. An engineered enzyme from Bacillus subtilis has been used for the stereoselective synthesis of a cyclopropane precursor to Ticagrelor, a potent antithrombotic agent that acts by inhibiting the P2Y12 receptor. acs.org This highlights the power of combining biocatalysis with medicinal chemistry to produce complex and valuable molecules.

The table below summarizes key findings in the design of enzyme modulators based on cyclopropane derivatives.

| Target Enzyme/Receptor | Cyclopropane Derivative | Modulatory Effect | Significance |

| 1-Aminocyclopropane-1-carboxylate oxidase 2 (ACO2) | (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid | Inhibition | Potential for regulating plant growth and fruit ripening. ffhdj.com |

| P2Y12 Receptor | Ticagrelor precursor (chiral cyclopropane) | Antagonism | Efficient biocatalytic route to a key pharmaceutical intermediate. acs.org |

| Phosphodiesterase type-IV | MK0952 (contains a cyclopropane moiety) | Inhibition | Enzymatic synthesis of labeled cyclopropanes for mechanistic studies. nih.gov |

Future Directions and Emerging Research Avenues in 1 Propylcyclopropane 1 Carboxylic Acid Studies

Novel Synthetic Methodologies and Process Intensification

Traditional methods for synthesizing cyclopropane (B1198618) rings can be effective but often rely on harsh conditions or multi-step procedures. youtube.comorgsyn.org Future research is increasingly focused on developing more efficient, direct, and scalable synthetic routes to 1-Propylcyclopropane-1-carboxylic acid and its derivatives.

One promising area is the application of photoredox catalysis , which utilizes visible light to initiate radical-based transformations under mild conditions. A recently developed method involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade, which allows for the direct conversion of carboxylic acids into structurally diverse cyclopropanes. nih.gov Adapting this fragment-coupling approach could enable the synthesis of this compound from simpler, readily available precursors.

Another avenue involves the direct cyclopropanation of unmasked α,β-unsaturated carboxylic acids. For instance, a samarium-promoted cyclopropanation using iodoform (B1672029) has been shown to be effective and stereospecific, eliminating the need for protecting groups that add steps and generate waste. organic-chemistry.org Exploring similar one-pot strategies for substrates relevant to this compound synthesis is a key research goal.

Process intensification, aiming to make chemical manufacturing safer, more efficient, and scalable, will also be crucial. This includes the exploration of continuous flow reactors, which can offer superior control over reaction parameters, improve safety for highly exothermic or rapid reactions, and facilitate easier scale-up compared to traditional batch processing.

| Parameter | Traditional Synthesis (e.g., Malonic Ester Pathway) | Emerging Methodologies (e.g., Photoredox Catalysis) |

| Reaction Steps | Often multi-step (e.g., alkylation, saponification, decarboxylation). youtube.com | Potentially fewer steps, direct functionalization. nih.gov |

| Reagents | Strong bases (e.g., sodium hydroxide), halogenated compounds. youtube.comorgsyn.org | Photocatalysts, light source, milder reagents. nih.gov |

| Conditions | Often requires elevated temperatures or harsh pH. orgsyn.org | Typically mild, room temperature conditions. nih.gov |

| Waste Generation | Can generate significant salt and solvent waste. | Reduced waste due to higher atom economy and fewer steps. |

| Scalability | Batch processes can be challenging to scale. | Flow chemistry offers potential for easier and safer scale-up. |

Advanced Stereoselective Synthesis and Enantio-control

This compound possesses a chiral center at the C1 position of the cyclopropane ring. The selective synthesis of a single enantiomer is paramount, as different stereoisomers of a molecule can exhibit vastly different biological activities. Future research will heavily emphasize the development of advanced stereoselective and enantioselective synthetic methods.

Chemoenzymatic strategies represent a powerful approach. Engineered enzymes, such as variants of myoglobin, have been used for highly diastereo- and enantioselective cyclopropanation of olefins with diazoketones to produce chiral cyclopropyl (B3062369) ketones. nih.gov These ketones can then be chemically converted to the corresponding carboxylic acids. Applying this biocatalytic method could provide access to enantiopure forms of this compound and its precursors. nih.gov

The use of chiral auxiliaries or asymmetric catalysis with transition metals (e.g., rhodium, ruthenium) is another critical research direction. nih.gov For example, the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral dehydro amino acids has been shown to proceed with high stereoselectivity, governed by the chiral environment. doi.org Investigating analogous reactions where a chiral catalyst or substrate feature directs the formation of one specific enantiomer of this compound is a key objective. Theoretical modeling, such as Density Functional Theory (DFT) calculations, can aid in understanding the sources of stereoselectivity and in designing more effective chiral catalysts and substrates. doi.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is a fundamental trend across chemical synthesis. For this compound, this involves a multi-faceted approach to minimize environmental impact.

Another focus is the use of more environmentally benign catalysts and reagents . Research into using simple, inexpensive, and readily available catalysts, such as sodium hydroxide (B78521) (NaOH) for promoting cycloaddition reactions in some cyclopropane syntheses, offers a greener alternative to expensive and toxic heavy metal catalysts. frontiersin.orgnih.gov Furthermore, improving atom economy —the efficiency of a chemical reaction in converting reactants into the final product—is essential. This can be achieved through the design of cascade reactions where multiple bonds are formed in a single operation, minimizing the formation of byproducts. nih.gov

Expanding the Scope of Research Applications

While the synthesis of this compound is a key research area, exploring its potential applications is an equally important future direction. The cyclopropane ring is a known pharmacophore found in numerous bioactive natural products and pharmaceuticals, where it can enhance metabolic stability, improve binding affinity, and confer unique pharmacological properties. researchgate.netgoogle.com

Future research will likely involve the synthesis of a library of derivatives based on the this compound scaffold. These derivatives could be screened for various biological activities.

| Potential Application Area | Rationale and Research Focus |

| Pharmaceuticals | The cyclopropane motif is present in drugs where it acts as a rigid spacer or a metabolically stable isostere for other groups. Research will focus on synthesizing amides, esters, and other derivatives for screening against therapeutic targets, such as enzymes (e.g., leukotriene C4 synthase) or receptors. google.com |

| Agrochemicals | Many potent insecticides and herbicides contain cyclopropane rings. The unique structure of this compound could be exploited to develop new active ingredients with novel modes of action. ketonepharma.com |

| Materials Science | The rigid, strained nature of the cyclopropane ring can be used to create unique polymers or materials with specific physical properties. Research could explore the incorporation of this molecule into polymer backbones or as a pendant group. |

| Fragrance and Flavors | Esters of cyclopropanecarboxylic acid are known to have interesting aroma properties. google.com Derivatives of this compound could be synthesized and evaluated for novel fragrance profiles. |

Interdisciplinary Research Collaborations

The full potential of this compound will be unlocked through collaborations that span multiple scientific disciplines.

Organic Chemists and Chemical Engineers: Collaboration is essential for translating novel, lab-scale synthetic methods into robust, scalable processes using principles of process intensification and flow chemistry.

Computational and Experimental Chemists: Theoretical chemists can use computational modeling to predict reaction outcomes, elucidate mechanisms, and design new catalysts, thereby guiding and accelerating the work of experimental synthetic chemists. doi.org

Medicinal Chemists and Biologists: Once new derivatives are synthesized, medicinal chemists and biologists must work together to screen these compounds for biological activity, identify potential drug targets, and understand their mechanism of action.

Materials Scientists and Polymer Chemists: Exploring the use of this compound in new materials will require joint efforts to synthesize, characterize, and test the properties of resulting polymers and composites.

By fostering these interdisciplinary partnerships, the scientific community can accelerate the pace of discovery and innovation, moving this compound from a molecule of academic interest to a valuable building block in practical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.